molecular formula C19H24N2O2 B11047284 4-(4-Phenylpiperazino)-1-oxaspiro[4.5]dec-3-EN-2-one

4-(4-Phenylpiperazino)-1-oxaspiro[4.5]dec-3-EN-2-one

Cat. No.: B11047284
M. Wt: 312.4 g/mol
InChI Key: IVCHAUIACUZTCH-UHFFFAOYSA-N
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Description

4-(4-Phenylpiperazino)-1-oxaspiro[4.5]dec-3-EN-2-one is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Phenylpiperazino)-1-oxaspiro[4.5]dec-3-EN-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: This step involves the reaction of phenylhydrazine with ethylene glycol to form 1-phenylpiperazine.

    Spirocyclization: The 1-phenylpiperazine is then reacted with a suitable spirocyclic precursor, such as 1,3-dioxolane, under acidic conditions to form the spirocyclic intermediate.

    Oxidation: The spirocyclic intermediate is oxidized using an oxidizing agent like potassium permanganate to introduce the oxo group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Phenylpiperazino)-1-oxaspiro[4.5]dec-3-EN-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxo group or the spirocyclic structure.

    Substitution: The phenyl group and the piperazine ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

4-(4-Phenylpiperazino)-1-oxaspiro[4.5]dec-3-EN-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of new drugs targeting various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Phenylpiperazino)-1-oxaspiro[4.5]dec-3-EN-2-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    Spirotetramat: A keto-enol insecticide with a similar spirocyclic structure.

    Spiroindolines: Compounds with spirocyclic frameworks used in medicinal chemistry.

    Spirooxindoles: Another class of spirocyclic compounds with diverse biological activities.

Uniqueness

4-(4-Phenylpiperazino)-1-oxaspiro[4.5]dec-3-EN-2-one is unique due to its specific combination of a piperazine ring and a spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C19H24N2O2

Molecular Weight

312.4 g/mol

IUPAC Name

4-(4-phenylpiperazin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one

InChI

InChI=1S/C19H24N2O2/c22-18-15-17(19(23-18)9-5-2-6-10-19)21-13-11-20(12-14-21)16-7-3-1-4-8-16/h1,3-4,7-8,15H,2,5-6,9-14H2

InChI Key

IVCHAUIACUZTCH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(=CC(=O)O2)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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